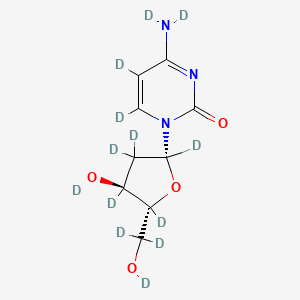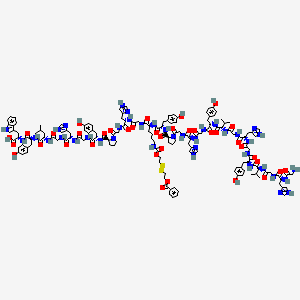
7|A-O-Methylmorroniside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7|A-O-Methylmorroniside is a naturally occurring iridoid glycoside found in the fruits of Cornus officinalis, a plant widely used in traditional Chinese medicine. This compound is known for its potential bioactive properties, including anti-inflammatory and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7|A-O-Methylmorroniside typically involves the methylation of morroniside. This process can be catalyzed by molecular iodine in acetone, resulting in the formation of 7-O-alkyl ether derivatives . The reaction conditions are generally mild and neutral, making it a straightforward synthesis.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from the dried ripe sarcocarp of Cornus officinalis. The extraction process involves repeated silica gel vacuum liquid chromatography using methanol/dichloromethane as solvents .
Chemical Reactions Analysis
Types of Reactions: 7|A-O-Methylmorroniside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as sodium methoxide.
Major Products Formed: The major products formed from these reactions include various methylated and demethylated derivatives of this compound .
Scientific Research Applications
7|A-O-Methylmorroniside has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of biologically active compounds.
Biology: Studied for its neuroprotective effects against glutamate-induced toxicity in hippocampal cells.
Medicine: Investigated for its potential as an anti-inflammatory and anti-diabetic agent.
Industry: Utilized in the production of skin-whitening agents due to its melanin inhibitory effects.
Mechanism of Action
The mechanism of action of 7|A-O-Methylmorroniside involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the expression of E-selectin, a molecule involved in inflammatory processes.
Neuroprotective Effects: It protects neurons by inhibiting glutamate-induced toxicity, potentially through the modulation of oxidative stress pathways.
Comparison with Similar Compounds
Morroniside: A precursor to 7|A-O-Methylmorroniside with similar bioactive properties.
Loganin: Another iridoid glycoside with immune-regulating and anti-inflammatory effects.
7-O-Butylmorroniside: A derivative with neuroprotective properties.
Uniqueness: this compound stands out due to its specific methylation, which enhances its bioactivity compared to its non-methylated counterparts. This unique structural modification contributes to its potent anti-inflammatory and neuroprotective effects .
Properties
Molecular Formula |
C18H28O11 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl (1S,3R,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11+,12+,13+,14-,15+,17-,18-/m0/s1 |
InChI Key |
IZODPOCIKVLNIL-ZMBMZZJNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@@H](O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)

![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)







![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)

